molecular formula C23H25N3O3 B11021717 1-[2-(2-methoxyphenyl)ethyl]-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide

1-[2-(2-methoxyphenyl)ethyl]-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11021717
M. Wt: 391.5 g/mol
InChI Key: VRUHIQLWSGAOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Pravadoline can be synthesized through various routes. One common method involves the reaction of an indole derivative with appropriate reagents.
    • Unfortunately, specific synthetic routes and reaction conditions for pravadoline are not readily available in the literature.
    • Industrial production methods may involve modifications of existing synthetic pathways or novel approaches.
  • Chemical Reactions Analysis

    • Pravadoline likely undergoes various chemical reactions due to its indole moiety.
    • Common reactions include electrophilic substitution, oxidation, reduction, and substitution.
    • Reagents such as Lewis acids, bases, and oxidizing agents may be employed.
    • Major products formed from these reactions would depend on the specific reaction conditions.
  • Scientific Research Applications

    • Pravadoline’s diverse biological activities make it an intriguing compound for research.
    • Some potential applications include:
  • Mechanism of Action

    • Pravadoline likely interacts with specific molecular targets and pathways.
    • Unfortunately, detailed information on its mechanism of action is not readily available.
    • Further studies are needed to elucidate how it exerts its effects.
  • Comparison with Similar Compounds

    • Pravadoline’s uniqueness lies in its specific structure, combining an indole nucleus with a pyrrolidine-3-carboxamide.
    • Similar compounds may include other indole derivatives, but pravadoline’s distinct features set it apart.

    Properties

    Molecular Formula

    C23H25N3O3

    Molecular Weight

    391.5 g/mol

    IUPAC Name

    1-[2-(2-methoxyphenyl)ethyl]-N-(1-methylindol-4-yl)-5-oxopyrrolidine-3-carboxamide

    InChI

    InChI=1S/C23H25N3O3/c1-25-12-11-18-19(7-5-8-20(18)25)24-23(28)17-14-22(27)26(15-17)13-10-16-6-3-4-9-21(16)29-2/h3-9,11-12,17H,10,13-15H2,1-2H3,(H,24,28)

    InChI Key

    VRUHIQLWSGAOTB-UHFFFAOYSA-N

    Canonical SMILES

    CN1C=CC2=C(C=CC=C21)NC(=O)C3CC(=O)N(C3)CCC4=CC=CC=C4OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.